molecular formula C27H23BrN6O6S B2476243 ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394662-30-7

ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2476243
CAS No.: 394662-30-7
M. Wt: 639.48
InChI Key: YXYXQPCYGQOLQI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H23BrN6O6S and its molecular weight is 639.48. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structural formula can be expressed as follows:

C18H19BrN4O3S\text{C}_{18}\text{H}_{19}\text{BrN}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study on similar triazole derivatives showed that they possess both antibacterial and antifungal activities. Specifically, these compounds were effective against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Candida albicansInhibitory
Mycobacterium tuberculosisModerate activity

Anticancer Activity

The triazole derivatives have also been studied for their anticancer properties. A specific derivative demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain metabolic enzymes. For instance, studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of the triazole ring allows for interaction with key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The hydrophobic nature of the bromophenyl group may facilitate penetration into microbial membranes, leading to cell lysis.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated by caspase activation, which is crucial for programmed cell death.

Case Studies

Several studies have focused on the biological effects of related compounds:

  • Antiviral Activity : A study highlighted the antiviral properties of triazole derivatives against viral infections such as influenza and HIV . this compound may exhibit similar effects due to its structural characteristics.
  • Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they also require thorough safety assessments before clinical application .

Properties

IUPAC Name

ethyl 4-[[2-[[4-(4-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN6O6S/c1-2-40-26(37)18-3-9-20(10-4-18)30-24(35)16-41-27-32-31-23(33(27)21-13-7-19(28)8-14-21)15-29-25(36)17-5-11-22(12-6-17)34(38)39/h3-14H,2,15-16H2,1H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXQPCYGQOLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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